2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is classified as an organic compound within the category of amino ketones. Its classification is significant for understanding its chemical behavior and potential applications in pharmaceuticals. The compound can be sourced from various chemical suppliers and has been referenced in scientific literature for its synthetic pathways and biological evaluations.
The synthesis of 2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone typically involves several steps that may include:
Common reagents used in these reactions include:
Industrial production methods may involve optimized reaction conditions such as high-yield catalysts and continuous flow reactors to improve yield and reduce by-products .
The molecular structure of 2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone features several notable elements:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 197.28 g/mol |
SMILES | C1CC(N(C1)C(=O)C)CNCC2CC2 |
The compound can participate in various chemical reactions typical for amines and ketones, including:
Reaction conditions often involve:
The mechanism of action for 2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with biological targets. It may bind to specific receptors or enzymes, leading to modulation of their activity.
Studies indicate that this compound could influence signal transduction pathways and metabolic processes, making it a candidate for therapeutic applications . Understanding its binding affinity and interaction dynamics is essential for predicting its pharmacological effects.
The physical properties of 2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone are not extensively documented, but typical properties for similar compounds include:
Chemical properties may include:
Relevant data from analytical techniques such as NMR spectroscopy can provide insight into the structure and purity of the compound .
2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone has potential applications in various scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: